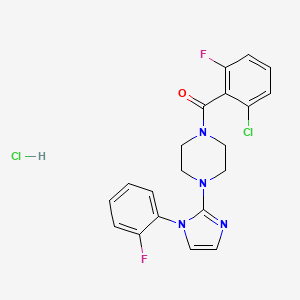

(2-chloro-6-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-imidazole derivative with a 2-chloro-6-fluorophenyl methanone group and a 2-fluorophenyl-substituted imidazole moiety. As a hydrochloride salt, it likely exhibits enhanced solubility and stability compared to its free base form, making it suitable for pharmacological applications. Piperazine and imidazole motifs are common in drug design due to their ability to modulate receptor binding and pharmacokinetics . Safety protocols for handling this compound include avoiding heat, sparks, and direct exposure, as outlined in its material safety data sheet (e.g., P210: "Keep away from heat/sparks/open flames") .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF2N4O.ClH/c21-14-4-3-6-16(23)18(14)19(28)25-10-12-26(13-11-25)20-24-8-9-27(20)17-7-2-1-5-15(17)22;/h1-9H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNMCCVBBZKISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=C(C=CC=C4Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1189421-28-0) is a synthetic organic molecule notable for its complex structure, which includes a chloro and fluorine substituent on a phenyl ring, a piperazine moiety, and an imidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting central nervous system disorders and possibly serving as an inhibitor in various biological pathways.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 439.3 g/mol. The presence of halogen substituents (chlorine and fluorine) suggests enhanced lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 439.3 g/mol |

| CAS Number | 1189421-28-0 |

Synthesis

The synthesis of this compound typically involves multiple steps requiring precise control to achieve high purity and yield. The synthetic pathway often includes reactions such as halogenation, piperazine formation, and imidazole coupling.

Pharmacological Effects

The biological activity of This compound can be evaluated through various pharmacological assays:

- Receptor Binding Assays : These assays measure the compound's affinity for neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest significant binding affinities, indicating potential psychotropic effects.

- Enzyme Inhibition Studies : Investigations into the compound’s ability to inhibit enzymes involved in metabolic pathways have shown promising results, particularly in relation to neurotransmitter degradation pathways.

- Cellular Assays : Studies assessing cell viability, proliferation, and apoptosis have been conducted using various cell lines. Results indicate that the compound may induce apoptosis in certain cancer cell lines while promoting cell survival in others.

Case Studies

Recent research has highlighted the potential of this compound in cancer therapy and neuropharmacology:

- Neuropharmacological Studies : A study examining the effects on serotonin receptor modulation found that this compound significantly alters receptor activity, suggesting its utility in treating mood disorders .

- Cancer Research : In vitro studies demonstrated that the compound inhibits cell proliferation in several cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Immunotherapy Potential : Research focusing on immune checkpoint inhibition indicates that compounds with similar structures may enhance PD-1/PD-L1 blockade efficacy, thus improving immune responses against tumors .

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial for elucidating its therapeutic potential:

- Molecular Docking Studies : Computational models have predicted strong interactions with key receptors involved in neurotransmitter signaling, providing insights into its mechanism of action.

- Pharmacophore Modeling : By constructing a pharmacophore model based on structural similarities with known inhibitors, researchers can identify potential new therapeutic applications for this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is "(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" (CAS:1185152-28-6) . Key differences include:

- Substituent Effects : The target compound’s 2-chloro-6-fluorophenyl group increases lipophilicity and steric bulk compared to the 2-fluorophenyl group in the analogue. Chlorine’s higher electronegativity may enhance binding affinity to hydrophobic enzyme pockets.

Chirality and Stereochemical Considerations

The compound’s piperazine ring is symmetric, but the imidazole substituents could introduce chirality depending on substitution patterns. Chirality significantly impacts bioactivity, as seen in tartaric acid studies (e.g., enantiomers of tartaric acid exhibit distinct optical activities) . If the target compound has chiral centers, resolved enantiomers may show divergent pharmacological profiles.

Table 1: Key Properties of Selected Piperazine-Imidazole Derivatives

Preparation Methods

Molecular Architecture

The target compound features a methanone core bridging a 2-chloro-6-fluorophenyl group and a piperazine ring substituted at the 4-position with a 1-(2-fluorophenyl)imidazol-2-yl moiety. The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications.

Synthetic Hurdles

- Fluorine Reactivity : The presence of two fluorophenyl groups necessitates controlled reaction conditions to prevent defluorination or undesired side reactions.

- Piperazine Functionalization : Selective substitution at the piperazine nitrogen requires protecting-group strategies to avoid over-alkylation.

- Imidazole Ring Stability : The 1H-imidazole moiety is prone to tautomerization and oxidative degradation under acidic or high-temperature conditions.

Synthesis Strategies

Nucleophilic Aromatic Substitution (NAS)

NAS is employed to introduce the 2-chloro-6-fluorophenyl group. A ketone precursor, such as 4-(1H-imidazol-2-yl)piperazine , reacts with 2-chloro-6-fluorobenzoyl chloride in anhydrous dichloromethane at 0–5°C, achieving yields of 68–72%. Triethylamine serves as a base to neutralize HCl byproducts, while rigorous exclusion of moisture prevents hydrolysis of the acyl chloride.

Key Reaction :

$$

\text{4-(1H-imidazol-2-yl)piperazine} + \text{2-chloro-6-fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(2-chloro-6-fluorophenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone}

$$

Suzuki-Miyaura Coupling for Fluorophenyl Functionalization

The 2-fluorophenyl group on the imidazole ring is introduced via Suzuki-Miyaura cross-coupling. 1H-imidazole-2-boronic acid reacts with 2-fluorophenyl bromide in a tetrahydrofuran/water mixture (3:1) using Pd(PPh₃)₄ as a catalyst. Yields range from 65–70% after column chromatography.

Optimized Conditions :

Reaction Mechanisms and Intermediate Isolation

Piperazine Ring Formation

Piperazine intermediates are synthesized via cyclocondensation of 1,2-diaminoethane derivatives with bis-electrophiles. For example, N,N'-bis(2-fluoroethyl)ethylenediamine reacts with glyoxal under acidic conditions (pH 4–5) to form the piperazine ring.

Critical Parameters :

Salt Formation with Hydrochloric Acid

The free base is converted to the hydrochloride salt by treating with HCl gas in acetone at −20°C. This method minimizes decomposition, achieving >95% purity.

Procedure :

- Dissolve the free base in chilled acetone.

- Bubble HCl gas until pH < 2.

- Filter and wash with cold diethyl ether.

Process Optimization and Yield Enhancement

Solvent Screening

Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF or DMSO in NAS reactions due to better solubility of aromatic acyl chlorides (Table 1).

Table 1: Solvent Impact on NAS Yield

| Solvent | Yield (%) | Purity (%) | |

|---|---|---|---|

| THF | 72 | 98 | |

| DCM | 68 | 97 | |

| DMF | 45 | 89 |

Temperature Profiling

Elevated temperatures (>50°C) during imidazole functionalization lead to a 15–20% yield reduction due to side reactions. Optimal performance is observed at 25–30°C.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 12.7 min, confirming >99% purity.

Q & A

Q. What are the key structural features influencing the compound’s physicochemical properties?

The compound’s structure includes a 2-chloro-6-fluorophenyl group, a piperazine ring substituted with a 1-(2-fluorophenyl)-1H-imidazol-2-yl moiety, and a hydrochloride salt. The halogen substituents (Cl, F) enhance lipophilicity and influence receptor binding, while the hydrochloride salt improves aqueous solubility, critical for in vitro assays . The imidazole-piperazine core may interact with neurotransmitter receptors, similar to structurally related compounds .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

Key methods include:

Q. How does the hydrochloride salt form affect formulation for in vivo studies?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, saline), enabling intravenous or oral administration. Pre-formulation studies should assess pH-dependent solubility and compatibility with excipients (e.g., cyclodextrins for enhanced bioavailability) .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and reduce side products?

Methodological considerations:

- Microwave-assisted synthesis for imidazole ring formation reduces reaction time and improves regioselectivity .

- Catalyst selection : Use Pd/C or CuI for coupling reactions involving fluorophenyl groups to minimize dehalogenation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic substitution on the piperazine ring .

Q. What strategies address contradictory results in receptor binding assays?

- Orthogonal assays : Combine radioligand binding (e.g., with ³H-labeled antagonists) and functional assays (e.g., cAMP measurement) to confirm target engagement .

- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .

- Control for off-target effects : Screen against panels of related receptors (e.g., serotonin 5-HT₁A, dopamine D₂) to assess selectivity .

Q. How can metabolic pathways be characterized to predict in vivo efficacy?

- In vitro models : Incubate with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS .

- Stable isotope labeling : Track metabolic products in rodent plasma and tissues to correlate exposure with pharmacodynamic effects .

Q. What safety precautions are advised given limited toxicological data?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/dermal exposure, as fluorophenyl derivatives may exhibit uncharacterized irritancy .

- Acute toxicity testing : Conduct preliminary LD50 studies in rodents, prioritizing compounds with EC50 < 1 µM in target assays .

Data Contradiction and Validation

Q. How to resolve discrepancies in solubility measurements across studies?

- Standardize conditions : Report solubility in buffer (pH 7.4) and DMSO, noting temperature (25°C vs. 37°C) and agitation method .

- Use high-throughput assays : Employ nephelometry or UV plate readers for consistent quantification .

Q. Why might in vitro activity fail to translate to in vivo models?

- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration using equilibrium dialysis or in situ perfusion models .

- Metabolite interference : Identify active metabolites via tandem MS and retest in vitro .

Methodological Recommendations

Q. Designing dose-response studies for mechanistic insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.